An In-depth Technical Guide to Ethyl 4-(3-chlorophenyl)-4-oxobutyrate
An In-depth Technical Guide to Ethyl 4-(3-chlorophenyl)-4-oxobutyrate
Disclaimer: Publicly available experimental data for Ethyl 4-(3-chlorophenyl)-4-oxobutyrate is limited. The information presented herein is substantially derived from data on its structural isomers and related compounds, supplemented by established principles of organic chemistry.
Introduction
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate is an organic compound belonging to the family of aromatic ketones and esters. Its structure, featuring a chlorinated phenyl ring attached to a butyrate chain with a ketone functional group, suggests its potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. This guide provides a summary of its presumed structure, properties, a plausible synthetic route, and potential biological significance based on analogous compounds.
Chemical Structure and Properties
The chemical structure of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate consists of a 3-chlorophenyl group bonded to the carbonyl carbon of a 4-oxobutyrate ester.
Table 1: Physicochemical Properties of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate and a Key Isomer
| Property | Value (Predicted for 3-chloro isomer) | Value (for 4-chloro isomer) |
| Molecular Formula | C₁₂H₁₃ClO₃ | C₁₂H₁₃ClO₃[1] |
| Molecular Weight | 240.68 g/mol | 240.686 g/mol [1] |
| CAS Number | Not available | 53503-49-4 |
| Boiling Point | Not available | Not available[1] |
| Melting Point | Not available | Not available[1] |
| Density | Not available | Not available[1] |
Note: Properties for the 3-chloro isomer are predicted to be similar to its 4-chloro counterpart due to identical atomic composition.
Synthesis
A probable and established method for the synthesis of aryl-oxoalkanoates is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.
3.1. Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate can be envisioned through the Friedel-Crafts acylation of chlorobenzene with ethyl succinyl chloride. The presence of the chloro substituent on the benzene ring is deactivating yet directs the incoming acyl group to the ortho and para positions. While the para-substituted product is typically major, the meta-substituted isomer would be formed as a minor product.[2][3][4] Separation of the isomers would be necessary to isolate the desired 3-chloro product.
Caption: Proposed synthesis workflow via Friedel-Crafts acylation.
3.2. Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a flask equipped with a stirrer, reflux condenser, and a gas outlet (to vent HCl), add an inert solvent (e.g., carbon disulfide or nitrobenzene) and a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[5]
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Addition of Reactants: Cool the mixture in an ice bath. Slowly add a solution of chlorobenzene and ethyl succinyl chloride in the same inert solvent to the flask with continuous stirring.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with dilute HCl, water, a sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude product, a mixture of isomers, can be purified using column chromatography to isolate the desired Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.
Potential Biological Activity and Applications
4.1. Anti-inflammatory and Analgesic Potential
Many aryl propionic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] For instance, 2-(3-benzoylphenyl)propanoic acid derivatives have been investigated for their anti-inflammatory and analgesic properties.[8][9] It is plausible that Ethyl 4-(3-chlorophenyl)-4-oxobutyrate could serve as a precursor or scaffold for the synthesis of novel anti-inflammatory agents.
4.2. Anticancer Activity
Some derivatives of 2-(3-benzoylphenyl) propanoic acid have also demonstrated moderate anticancer activity.[8] This suggests that the benzoylpropanoate scaffold could be a starting point for the development of new anticancer therapeutics.
4.3. Other Potential Applications
The structural motifs present in Ethyl 4-(3-chlorophenyl)-4-oxobutyrate are found in various biologically active compounds. Therefore, it could be a valuable intermediate in the synthesis of molecules targeting a range of biological pathways.
Caption: Inferred biological potential from structurally similar compounds.
Conclusion
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate represents a chemical entity with potential applications in medicinal chemistry and organic synthesis. Although direct experimental data is sparse, its structural features and the known activities of related compounds suggest it could be a valuable intermediate for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
